Fak-IN-15

Description

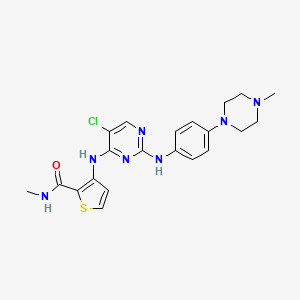

Structure

3D Structure

Properties

Molecular Formula |

C21H24ClN7OS |

|---|---|

Molecular Weight |

458.0 g/mol |

IUPAC Name |

3-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylthiophene-2-carboxamide |

InChI |

InChI=1S/C21H24ClN7OS/c1-23-20(30)18-17(7-12-31-18)26-19-16(22)13-24-21(27-19)25-14-3-5-15(6-4-14)29-10-8-28(2)9-11-29/h3-7,12-13H,8-11H2,1-2H3,(H,23,30)(H2,24,25,26,27) |

InChI Key |

UFHCTHYBRPKINC-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=CS1)NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Development of Fak in 15 and Analogues

Strategic Design Principles for FAK Inhibitor Scaffolds

The development of effective FAK inhibitors relies on structure-based drug design, a strategy that utilizes the three-dimensional structure of the target protein to design molecules with high affinity and selectivity. nih.gov The primary aim is to create compounds that can effectively occupy the ATP-binding site of FAK, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways. nih.govnih.gov Molecular docking and dynamics simulations are key tools in this process, allowing chemists to predict how a designed molecule will bind to the FAK active site and to refine its structure for optimal interaction. nih.gov

Pyridine (B92270) and Pyrimidine-Based Scaffolds in FAK Inhibition

Both pyridine and pyrimidine (B1678525) rings are privileged scaffolds in kinase inhibitor design, including for FAK. mdpi.com These nitrogen-containing heterocycles can form crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for anchoring inhibitors in the ATP-binding pocket. nih.gov The well-known FAK inhibitor TAE226, for example, is built upon a 2,4-diaminopyrimidine (B92962) core. nih.gov The development of numerous FAK inhibitors has involved modifications to these core structures to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com

Exploration of 4-Arylamino-Pyrimidine Derivatives

Fak-IN-15 belongs to the chemical class of 4-arylamino-pyrimidine derivatives. nih.gov A 2023 study by Long et al. described the design and synthesis of a novel series of these compounds, including this compound (designated as compound 9b in the study), based on a structure-based design strategy. nih.gov This approach led to the identification of compounds with outstanding enzymatic activity. Specifically, the introduction of a thiophene (B33073) moiety was a key structural modification in this series. nih.gov

The research yielded several potent compounds, with this compound and a related analogue, compound 8d, showing exceptional inhibitory activity against FAK. nih.gov This highlights the success of the design strategy in optimizing the 4-arylamino-pyrimidine scaffold for high-potency FAK inhibition. nih.gov

| Compound | FAK IC₅₀ (nM) | U87-MG Cell IC₅₀ (µM) |

| This compound (9b) | 0.2691 | 1.033 |

| Compound 8d | 0.2438 | 0.975 |

| TAE-226 (Control) | 0.1390 | 2.659 |

| Data from Long Z, et al. Bioorg Chem. 2023. nih.gov |

Investigation of 1,3,4-Oxadiazole (B1194373) Derivatives

The 1,3,4-oxadiazole ring is another heterocyclic motif that has been successfully incorporated into FAK inhibitors. nih.govnih.gov This scaffold is valued in medicinal chemistry for its favorable metabolic stability and its ability to act as a bioisostere for other functional groups, participating in hydrogen bonding and other non-covalent interactions within a target's active site. nih.gov

Research into 1,3,4-oxadiazole derivatives has shown that these compounds can exhibit potent anticancer activities, which in some cases are linked to FAK inhibition. nih.gov The design strategy often involves linking the oxadiazole core to other aromatic or heterocyclic systems to optimize binding affinity for the FAK kinase domain. For instance, hybrids of 1,3,4-oxadiazole and chalcone (B49325) have been designed and synthesized, demonstrating inhibition of kinases involved in cancer cell proliferation. nih.gov

Emerging Chemical Motifs in FAK Inhibitor Design

Beyond traditional heterocyclic scaffolds, the field of FAK inhibitor design is continually evolving. Thieno[3,2-d]pyrimidine, a fused heterocyclic system, has been explored as a rigid scaffold that can mimic the bioactive conformation of more flexible diaminopyrimidine inhibitors. nih.gov This strategy aims to improve potency and selectivity by pre-organizing the molecule into an optimal binding conformation.

Another emerging area is the development of dual inhibitors that target FAK and another cancer-relevant kinase simultaneously, such as EGFR or IGF-1R. nih.govfrontiersin.org This approach seeks to overcome drug resistance and improve therapeutic efficacy by blocking multiple oncogenic signaling pathways. Furthermore, the development of Proteolysis Targeting Chimeras (PROTACs) represents a novel modality. FAK-targeting PROTACs are designed to induce the degradation of the FAK protein rather than just inhibiting its kinase activity, offering a way to potentially abrogate both the kinase-dependent and kinase-independent scaffolding functions of FAK. nih.gov

Methodologies for the Synthesis of this compound and Related Derivatives

The synthesis of complex kinase inhibitors like this compound typically involves a multi-step sequence of reactions common in modern organic and medicinal chemistry. The general approach for creating 4-arylamino-pyrimidine derivatives involves the sequential construction of the core heterocycle followed by the addition of the various aryl side chains through coupling reactions.

Multi-Step Organic Synthesis Pathways

While the precise, step-by-step experimental procedure for this compound (compound 9b) from the primary literature is not publicly detailed, a representative synthesis can be constructed based on established methods for this class of compounds. The synthesis would likely begin with a commercially available dichloropyrimidine, which serves as the foundational building block.

A plausible synthetic route would proceed as follows:

First Nucleophilic Aromatic Substitution (SNAr): The synthesis would commence with a disubstituted pyrimidine, such as 2,4-dichloro-5-substituted pyrimidine. The first key step is a selective nucleophilic aromatic substitution reaction. An appropriately substituted aniline (B41778) (e.g., 2-methoxy-4-(4-methylpiperazin-1-yl)aniline) is reacted with the dichloropyrimidine. This reaction is typically carried out in the presence of a base (like diisopropylethylamine) in a suitable solvent (such as isopropanol (B130326) or dioxane) and often requires heating. The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring generally allows for selective substitution.

Second Nucleophilic Aromatic Substitution (SNAr): The resulting intermediate, a 2-chloro-4-anilino-pyrimidine derivative, is then subjected to a second SNAr reaction. This step introduces the second key fragment of the molecule. An amine, specifically an amino-acetamide derivative bearing the thiophene moiety (e.g., 2-(thiophen-3-yl)acetamide), would be reacted with the intermediate from the previous step. This reaction often requires more forcing conditions, such as higher temperatures or the use of a palladium catalyst in a Buchwald-Hartwig amination, to couple the amine to the C2 position of the pyrimidine core.

Final Modification and Purification: Depending on the specific substituents on the thiophene and aniline rings, further functional group manipulations might be necessary. The final product, this compound, would then be purified to a high degree using standard laboratory techniques such as column chromatography and/or recrystallization. The structure and purity would be confirmed by analytical methods like NMR spectroscopy and mass spectrometry.

This generalized pathway represents a robust and versatile method for generating a library of 4-arylamino-pyrimidine analogues, allowing for systematic exploration of the structure-activity relationship (SAR) to identify highly potent compounds like this compound.

Structure-Guided Design and Synthesis Approaches

The development of this compound, also identified as compound 9b, and its analogues originated from a structure-based drug design strategy. nih.gov The design process began with the analysis of the ATP binding site of Focal Adhesion Kinase (FAK). Utilizing molecular docking simulations, researchers designed a novel series of 4-arylamino-pyrimidine derivatives intended to occupy this critical pocket. nih.gov

The core scaffold selected for this series was the 4-arylamino-pyrimidine structure. The synthesis of these compounds involved a multi-step process. The initial step was the reaction of 4,6-dichloropyrimidine-5-carbaldehyde (B460487) with 2-aminothiophene-3-carbonitrile (B183302) to form an intermediate. This was followed by a reaction with 4-methoxyaniline to yield a key precursor. Subsequent chemical modifications were made to this precursor to generate the final series of compounds, including this compound (9b). This systematic approach allowed for the creation of a library of related molecules to explore the structure-activity relationships. nih.gov

Elucidation of Structure-Activity Relationships (SAR) in this compound Development

The development of this compound was guided by a systematic evaluation of how different chemical modifications to the 4-arylamino-pyrimidine scaffold influenced its ability to inhibit FAK. This structure-activity relationship (SAR) study was crucial in identifying the most potent compounds in the series. nih.gov

Impact of Chemical Substitutions on FAK Inhibitory Potency

A series of 27 derivatives were synthesized to probe the SAR of the 4-arylamino-pyrimidine core. The inhibitory activities of these compounds against FAK were measured and compared. The investigation focused on modifications at specific positions of the pyrimidine and arylamino moieties. nih.gov

The studies revealed that the nature and position of substituents had a significant impact on FAK inhibitory potency. For instance, compound 9b (this compound) and a closely related analogue, compound 8d, emerged as the most potent inhibitors from the series. Compound 8d exhibited an IC₅₀ value of 0.2438 nM against FAK, while this compound (9b) demonstrated a similarly high potency with an IC₅₀ of 0.2691 nM. These values were comparable to the positive control compound, TAE-226, which had an IC₅₀ of 0.1390 nM. nih.gov

The high potency of these compounds was attributed to their optimal fit within the ATP binding pocket of the FAK enzyme. Molecular docking and dynamics simulations indicated that both compound 8d and 9b could securely occupy this site, suggesting a strong and stable interaction. nih.gov The anti-proliferative activity of the synthesized compounds was tested against U87-MG glioblastoma cells, where compounds 8d and 9b also showed the highest activity, with IC₅₀ values of 0.975 μM and 1.033 μM, respectively. nih.gov

The table below summarizes the FAK inhibitory potency and anti-proliferative activity for the lead compounds.

| Compound | FAK IC₅₀ (nM) | U87-MG IC₅₀ (μM) |

|---|---|---|

| This compound (9b) | 0.2691 | 1.033 |

| 8d | 0.2438 | 0.975 |

| TAE-226 (Control) | 0.1390 | 2.659 |

Molecular and Cellular Mechanisms of Action of Fak in 15

Specificity and Selectivity Profile of Fak-IN-15 Towards FAK

This compound is characterized by its specific mechanism of action that targets the FAK protein, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. selleckchem.comchemicalbook.com

Mechanism of FAK Autophosphorylation Inhibition (e.g., at Tyrosine 397)

The primary mechanism of action of this compound is the direct inhibition of FAK autophosphorylation at Tyrosine 397 (Y397). chemicalbook.comnih.govacs.org This autophosphorylation event is a critical step in the activation of FAK signaling. chemicalbook.comnih.gov Upon integrin-mediated cell adhesion to the extracellular matrix, FAK undergoes a conformational change that allows for the autophosphorylation of Y397. nih.gov This phosphorylated site then serves as a high-affinity binding site for the SH2 domain of Src family kinases and the p85 subunit of PI3K. chemicalbook.comnih.gov

This compound directly targets and blocks this initial autophosphorylation step. nih.govacs.org By preventing the phosphorylation of Y397, this compound effectively inhibits the recruitment and activation of downstream signaling molecules like Src, thereby blocking the entire cascade of FAK-mediated signals. nih.gov Studies have shown that treatment with this compound leads to a dose- and time-dependent decrease in the levels of phosphorylated Y397-FAK in various cancer cell lines. acs.org

| Cell Line | Observed Effect on pY397-FAK | Reference |

|---|---|---|

| Pancreatic Cancer Cells (Panc-1) | Inhibition of Y397 phosphorylation starting at 0.1 μM | medchemexpress.com |

| Breast Cancer Cells | Specific and direct blocking of Y397-FAK phosphorylation | acs.org |

| Colon Cancer Cells | Dose-dependent decrease in Y397 FAK | medchemexpress.com |

| Thyroid Cancer Cell Lines (TPC1, BCPAP, K1, TT) | Dose-dependent inhibition of pY397 FAK expression | selleckchem.com |

Binding Interactions within the FAK Kinase Domain (e.g., ATP-Competitive Modality)

Unlike many kinase inhibitors that are ATP-competitive, this compound is described as a scaffolding inhibitor that directly targets the autophosphorylation site. selleckchem.com This suggests a mechanism that is not directly competitive with ATP. Instead of binding to the ATP pocket of the kinase domain, this compound is thought to interact with the region surrounding Tyrosine 397, sterically hindering the kinase from phosphorylating this residue. nih.govacs.org This mode of inhibition contributes to its specificity for FAK over other kinases. selleckchem.com this compound has been shown to not significantly affect the activity of other kinases such as Pyk-2, c-Src, c-RAF, EGFR, IGFR, PDGFR, PI3K, VEGFR-3, and c-Met. selleckchem.com

Exploration of Potential Allosteric Inhibition Mechanisms

The action of this compound can be considered a form of allosteric inhibition. By binding to a site distinct from the active ATP-binding pocket, it induces a change that prevents the catalytic activity of FAK specifically related to autophosphorylation at Y397. This allosteric modulation prevents the conformational changes necessary for FAK activation and subsequent signal transduction.

Downstream Signaling Pathway Modulations by this compound

By inhibiting the initial activation of FAK, this compound consequently modulates several critical downstream signaling pathways that are involved in cell growth, survival, and proliferation.

Regulation of the PI3K/AKT/mTOR Signaling Axis

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. FAK activation is known to be an upstream regulator of this pathway. The phosphorylated Y397 site of FAK can directly recruit the p85 subunit of PI3K, leading to its activation. chemicalbook.com Activated PI3K then converts PIP2 to PIP3, which in turn activates AKT.

By blocking the phosphorylation of Y397, this compound prevents the recruitment and activation of PI3K by FAK. This leads to the downregulation of the PI3K/AKT/mTOR signaling axis. The inhibition of this pathway contributes to the observed decrease in cell viability and induction of apoptosis in cancer cells treated with this compound.

| Downstream Molecule | Effect of this compound | Consequence |

|---|---|---|

| PI3K | Reduced Activation | Decreased conversion of PIP2 to PIP3 |

| AKT | Reduced Phosphorylation/Activation | Inhibition of pro-survival signals |

| mTOR | Reduced Activity | Decreased protein synthesis and cell growth |

Influence on the RAS/RAF/MEK/ERK Signal Transduction Cascade

The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. FAK can influence this pathway through its interaction with Grb2, an adaptor protein that can activate Ras. The FAK/Src complex can also lead to the activation of the RAS-Erk pathway.

Inhibition of FAK activation by this compound can lead to a reduction in the signaling flux through the RAS/RAF/MEK/ERK pathway. By preventing the formation of the FAK/Src signaling complex, this compound can attenuate the signals that lead to the activation of Ras and subsequent downstream phosphorylation of MEK and ERK. This disruption contributes to the anti-proliferative effects of the compound.

Modulation of STAT3 and NF-κB Pathway Activities

Information on how this compound specifically modulates the activities of the STAT3 and NF-κB pathways is not available in the search results. While FAK is known to be involved in regulating both STAT3 and NF-κB signaling, the direct impact of this compound on these pathways has not been documented in the provided materials. nih.govnih.gov

Impact on JNK Activation and Associated Cellular Responses

The specific impact of this compound on c-Jun N-terminal kinase (JNK) activation and the associated cellular responses could not be determined from the search results. FAK plays a role in JNK activation in response to certain stimuli, but there is no information detailing the effects of this compound on this process. nih.govnih.gov

Regulation of the FAK-p53 Signaling Network

There is no information available in the search results regarding the specific regulation of the FAK-p53 signaling network by this compound. A reciprocal regulatory relationship exists between FAK and the tumor suppressor protein p53; however, the modulatory role of this compound within this network is not described. nih.govnih.govaacrjournals.org

Molecular Interactions of this compound-Targeted FAK with Key Protein Partners

Interactions with Src Family Kinases and Their Functional Consequences

The functional consequences of this compound on the interactions between FAK and Src family kinases are not detailed in the provided search results. The formation of a FAK-Src complex is a critical event in focal adhesion signaling, but how this compound influences the dynamics and functional outcomes of this interaction is not specified. creativebiolabs.netnih.gov

Modulation of FAK-Paxillin and FAK-Talin Complex Dynamics

Information regarding the modulation of FAK-Paxillin and FAK-Talin complex dynamics by this compound is absent from the search results. The binding of FAK to paxillin (B1203293) and talin is essential for its localization and function at focal adhesions, but the specific effects of this compound on these interactions are not documented. nih.govnih.govnih.govnih.gov

Interplay with Integrin-Mediated Signaling Pathways

The interplay of this compound with integrin-mediated signaling pathways could not be elucidated from the available search results. FAK is a central mediator of signaling downstream of integrin engagement with the extracellular matrix, but the specific influence of this compound on these pathways is not described. biologists.comresearchgate.netnih.gov

Information regarding the effects of this compound on specific FAK phosphorylation sites is not publicly available.

Following a comprehensive review of scientific literature and available data, no specific research findings detail the effects of the compound “this compound” on the phosphorylation of Focal Adhesion Kinase (FAK) at tyrosine sites Tyr576, Tyr577, Tyr861, and Tyr925.

While "this compound" is identified in chemical databases as an inhibitor of FAK, the public domain lacks studies that have investigated and reported on its specific molecular mechanism of action concerning these particular phosphorylation sites. Research on other FAK inhibitors often details their impact on various autophosphorylation and Src-dependent phosphorylation sites, but such data is not available for this compound.

Consequently, it is not possible to provide a detailed, evidence-based article section on the effects of this compound on FAK phosphorylation at Tyr576, Tyr577, Tyr861, and Tyr925.

Biological Impact of Fak in 15 in Preclinical Experimental Systems

Effects on Cellular Homeostasis and Dynamic Processes

Fak-IN-15 has demonstrated significant effects on the fundamental processes that govern cell life, growth, and death in research settings. Its primary mechanism involves the direct inhibition of FAK, which disrupts the downstream signaling necessary for unregulated cancer cell behavior. researchgate.net

This compound exhibits potent anti-proliferative activity, particularly against glioblastoma cells. In studies using the U87-MG human glioblastoma cell line, this compound demonstrated a strong ability to inhibit cell growth. researchgate.net This inhibitory effect is dose-dependent and is attributed to its high potency in targeting the FAK enzyme. The compound shows a half-maximal inhibitory concentration (IC₅₀) for FAK at the nanomolar level, which translates to effective anti-proliferative action against cancer cells at the micromolar level. researchgate.net

| Compound | Target | IC₅₀ (Enzymatic Assay) | Anti-proliferative IC₅₀ (U87-MG cells) |

| This compound | FAK | 0.2691 nM | 1.033 µM |

| TAE-226 (Control) | FAK | 0.1390 nM | 2.659 µM |

| Data sourced from a study on 4-arylamino-pyrimidine derivatives as FAK inhibitors. researchgate.net |

The compound significantly influences cell cycle progression in cancer cells. Treatment of U87-MG glioblastoma cells with this compound leads to a pronounced arrest in the G2/M phase of the cell cycle. researchgate.net This disruption prevents the cells from proceeding through mitosis, thereby halting their division and proliferation. The effect is dose-dependent, with higher concentrations of the inhibitor leading to a greater percentage of cells accumulating in the G2 phase. researchgate.net

| Concentration of this compound | Percentage of U87-MG Cells in G2 Phase |

| 0.5 µM | 13.1% |

| 1 µM | 46.5% |

| 2 µM | 48.8% |

| 3 µM | 54.6% |

| Data from cell cycle analysis of U87-MG cells following treatment with this compound. researchgate.net |

In addition to halting the cell cycle, this compound actively induces programmed cell death, or apoptosis, in cancer cells. Research has confirmed that treatment with this compound leads to the induction of early apoptosis in U87-MG cells. researchgate.net This pro-apoptotic effect is a key mechanism behind its anti-tumor activity, contributing to the reduction in cancer cell viability.

A critical characteristic of cancer cells is their ability to form colonies and grow independently of a solid substrate, a property known as clonogenicity or anchorage-independent growth. This compound has been shown to significantly inhibit the ability of U87-MG cells to form colonies. researchgate.net This suggests that the compound can effectively suppress the long-term proliferative potential and tumorigenic capacity of cancer cells.

Impact on Cell Motility and Invasive Capabilities

The inhibition of FAK signaling by this compound also extends to the processes of cell movement and invasion, which are hallmarks of cancer metastasis.

Studies have demonstrated that this compound is an effective inhibitor of cancer cell migration. researchgate.net By targeting FAK, the compound disrupts the signaling pathways that regulate the cytoskeletal rearrangements and adhesive dynamics necessary for cell movement. This inhibition of migration is a crucial aspect of its potential to limit the invasive and metastatic spread of tumor cells. researchgate.net

Suppression of Cellular Invasion Capabilities

The inhibition of FAK has been demonstrated to significantly impede the invasive and migratory capabilities of cancer cells across various preclinical models. nih.gov FAK's role in these processes is linked to its function in focal adhesion turnover and the regulation of signaling pathways that control cell movement. mdpi.com

In studies involving neuroblastoma cell lines, the abrogation of FAK through either RNA interference (siRNA) or small molecule inhibitors led to a marked decrease in cellular migration and invasion. nih.gov This effect was particularly pronounced in neuroblastoma cell lines with MYCN amplification, a genetic characteristic associated with aggressive disease. nih.gov One of the well-characterized FAK inhibitors, PF-573,228, has been shown to effectively inhibit both chemotactic (serum-directed) and haptotactic (extracellular matrix-directed) migration. selleckchem.commedchemexpress.com This inhibition of migration is a direct consequence of reduced focal adhesion turnover, a process essential for cell movement. selleckchem.com

| Cancer Type | Cell Line(s) | Inhibitor/Method | Key Finding |

|---|---|---|---|

| Neuroblastoma | SK-N-BE(2), Kelly, IMR-32 | siRNA, PF-573,228 | Decreased cellular migration and invasion, with more pronounced effects in MYCN-amplified lines. nih.gov |

| Various | REF52, PC3, SKOV-3 | PF-573,228 | Inhibition of serum-directed and fibronectin-directed migration. selleckchem.com |

| Breast Cancer | Not specified | PF-573,228 | Shown to inhibit invasion and migration. nih.gov |

Role in Epithelial-Mesenchymal Transition (EMT) Modulation

Epithelial-Mesenchymal Transition (EMT) is a cellular program crucial for cancer invasion and metastasis, where epithelial cells lose their characteristics and acquire a migratory, mesenchymal phenotype. mednexus.org FAK is a key regulator of this process. imrpress.comnih.gov It influences the expression of hallmark EMT proteins, such as the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers like vimentin. nih.govnih.gov

Research indicates that FAK can mediate EMT through signaling pathways like PI3K/AKT. nih.gov In colorectal cancer, FAK is involved in EMT induced by epidermal growth factor (EGF), enhancing the cells' migratory and invasive abilities. spandidos-publications.com The inhibition of FAK has been shown to counteract these changes. For instance, in studies on adenomyosis, silencing FAK expression led to an inhibition of cell migration and a reversal of EMT-associated molecular changes. nih.gov Furthermore, the FAK inhibitor defactinib (B1662816) has shown efficacy in KRAS-mutated non-small cell lung cancer (NSCLC) cells that exhibit an epithelial phenotype, suggesting that the EMT status of a tumor could be a biomarker for the effectiveness of FAK inhibitor therapy. nih.govnih.gov

| Cell Type/Model | Inhibitor/Method | Effect on Epithelial Markers (e.g., E-cadherin) | Effect on Mesenchymal Markers (e.g., Vimentin) |

|---|---|---|---|

| Adenomyosis Endometrial Cells | FAK siRNA | Upregulation | Downregulation |

| TNBC Cells (SUM149, SUM159) | FAK siRNA, PF-573,228 | Increased Expression | Decreased Expression |

| KRAS-mutated NSCLC (NCI-H358) | Defactinib | Maintained in epithelial phenotype cells | Suppressed in epithelial phenotype cells |

| Breast Cancer Cells | miR-7 (targets FAK) | Increased Expression | Decreased Expression |

Modulation of Angiogenesis in Experimental Models

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. nih.gov FAK plays a dual and complex role in this process, with distinct functions in endothelial cells and pericytes.

In endothelial cells, FAK is a crucial promoter of angiogenesis. nih.gov Its expression is essential for endothelial cell migration, proliferation, and survival—all critical steps in the formation of new blood vessels. nih.govaacrjournals.org FAK signaling is activated downstream of vascular endothelial growth factor (VEGF), a primary driver of angiogenesis. nih.govmdpi.comjohnshopkins.edudovepress.com Preclinical studies using genetic knockout models have shown that deleting FAK in endothelial cells leads to defects in the vascular system and inhibits tumor angiogenesis. nih.gov Pharmacological inhibition of FAK similarly prevents endothelial cell motility and the formation of tube-like structures in vitro. nih.gov The specific phosphorylation sites on FAK, namely tyrosine 397 (Y397) and tyrosine 861 (Y861), have been shown to differentially regulate endothelial cell signaling and tumor angiogenesis in vivo, highlighting the complexity of FAK's regulatory role. aacrjournals.org

In contrast to its role in endothelial cells, FAK in pericytes—cells that wrap around and stabilize blood vessels—appears to have an opposing effect on tumor angiogenesis. nih.govresearchgate.net Recent studies have revealed that the loss of FAK in pericytes can paradoxically enhance tumor growth and angiogenesis. researchgate.netresearchgate.net This is thought to occur through the upregulation of the Gas6/Axl signaling pathway. nih.govresearchgate.net Specifically, the phosphorylation of pericyte FAK at the Y861 site plays a significant role in regulating tumor vessel regression and controlling tumor growth. nih.gov Mice with a non-phosphorylatable FAK-Y861F mutation in pericytes exhibited reduced tumor growth and blood vessel density, indicating that this specific phosphorylation event is a key regulatory point in tumor angiogenesis. nih.gov

Contributions to Tumor Microenvironment Remodeling

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, blood vessels, and the extracellular matrix (ECM) that plays a critical role in tumor progression. nih.govmdpi.com FAK is a key player in remodeling the TME, particularly through its interactions with cancer-associated fibroblasts.

Cancer-associated fibroblasts (CAFs) are a major component of the tumor stroma and are known to promote tumor growth, invasion, and therapy resistance. nih.govspringermedizin.demdpi.comresearchgate.net FAK activity within CAFs is a potent driver of tumor cell invasion and metastasis. nih.gov In preclinical models of pancreatic cancer, genetic or pharmacological inactivation of FAK in CAFs was shown to reduce fibrosis, decrease the number of immunosuppressive cells within the tumor, and dramatically reduce metastasis. nih.gov

FAK signaling in CAFs helps to create a dense, fibrotic barrier within the TME that can impede the delivery of therapeutic agents to cancer cells. wuxibiology.com The FAK inhibitor IN10018 has been shown to effectively diminish this CAF-associated barrier. wuxibiology.com By inhibiting FAK, the stroma is "softened," which can lead to lower interstitial pressure and increased perfusion of tumor vessels, thereby enhancing the uptake of drugs like antibody-drug conjugates (ADCs). hub-xchange.com This demonstrates that targeting FAK within the TME, specifically in CAFs, is a promising strategy to overcome physical barriers to treatment and inhibit metastasis. nih.gov

Immunomodulatory Effects in Preclinical Settings

In preclinical models, the inhibition of FAK has been shown to remodel the tumor microenvironment from an immunosuppressive to an immune-active state. FAK inhibition can decrease the presence of cancer-associated fibroblasts (CAFs), which are known to contribute to a dense extracellular matrix that can prevent the infiltration of immune cells. By reducing CAF activation and collagen deposition, FAK inhibitors can facilitate the entry of anti-tumor immune cells such as CD8+ T cells, dendritic cells (DCs), and M1-like macrophages into the tumor. This process can effectively turn immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune-based therapies. researchgate.net

Efficacy in Preclinical Disease Models and Combination Strategies

The efficacy of Y15, both as a monotherapy and in combination with other agents, has been extensively evaluated in numerous preclinical cancer models.

Y15 has demonstrated potent anti-cancer effects across a wide array of human cancer cell lines in laboratory settings. It effectively decreases cell viability and clonogenicity (the ability of a single cell to form a colony) in a dose-dependent manner.

Glioblastoma: In U87-MG and DBTRG glioblastoma cell lines, Y15 has been shown to significantly reduce cell viability, inhibit cell invasion, and induce apoptosis. nih.govnih.gov

Colon Cancer: In SW480 and SW620 colon cancer cell lines, Y15 treatment leads to decreased cell viability, increased cell detachment, and apoptosis. nih.govoncotarget.comeurekalert.org

Breast Cancer: Studies have shown that Y15 can decrease the viability and induce apoptosis in breast cancer cells. oncotarget.commdpi.comnih.gov

Lung Cancer: In non-small cell lung cancer (NSCLC) cell lines, including those with KRAS or EGFR mutations (such as A549, H1299, H1650, and H1975), Y15 effectively decreases cell viability and clonogenicity. biospace.com

Pancreatic Cancer: Y15 inhibits cell viability, causes cell detachment, and decreases cell adhesion in pancreatic cancer cell lines like Panc-1 and Miapaca-2. medchemexpress.comnih.gov

Thyroid Cancer: Across various thyroid cancer cell lines (TT, K1, BCPAP, and TPC1), Y15 reduces cell viability, increases cell detachment, and decreases clonogenicity in a dose-dependent fashion. nih.govoncotarget.comnih.govsemanticscholar.orgnih.gov The medullary thyroid cancer cell line TT was found to be particularly sensitive. nih.govnih.gov

Hepatocellular Carcinoma: In the HuH6 hepatoblastoma cell line, a type of liver cancer, Y15 treatment led to a significant decrease in cellular viability. nih.gov It has also been shown to suppress the migration of HepG2 hepatoblastoma cells. researchgate.net

Esophageal Squamous Cell Carcinoma (ESCC): While direct studies on Y15 in ESCC are limited, other novel FAK inhibitors have shown strong antiproliferative effects in ESCC cell lines such as KYSE30 and KYSE450. nih.gov

In vitro Efficacy of Y15 Across Cancer Cell Lines

| Cancer Type | Cell Line(s) | Observed Effects | Reference(s) |

|---|---|---|---|

| Glioblastoma | U87-MG, DBTRG | Decreased viability, decreased invasion, increased apoptosis | nih.govnih.gov |

| Colon Cancer | SW480, SW620 | Decreased viability, increased detachment, increased apoptosis | nih.govoncotarget.comeurekalert.org |

| Breast Cancer | Various | Decreased viability, increased apoptosis | oncotarget.commdpi.comnih.gov |

| Lung Cancer (NSCLC) | A549, H1299, H1650, H1975 | Decreased viability, decreased clonogenicity | biospace.com |

| Pancreatic Cancer | Panc-1, Miapaca-2 | Decreased viability, increased detachment, decreased adhesion | medchemexpress.comnih.gov |

| Thyroid Cancer | TT, K1, BCPAP, TPC1 | Decreased viability, increased detachment, decreased clonogenicity | nih.govoncotarget.comnih.govsemanticscholar.orgnih.gov |

| Hepatocellular Carcinoma | HuH6, HepG2 | Decreased viability, suppressed migration | nih.govresearchgate.net |

The anti-tumor activity of Y15 has been confirmed in animal models, demonstrating its potential for therapeutic application.

Glioblastoma: In orthotopic xenograft models of glioblastoma using U87 cells, administration of Y15 significantly prolonged the survival of the animals and reduced tumor size. nih.gov

Breast Cancer: In mouse models of breast cancer, FAK inhibitors have been shown to prevent the formation of brain metastases. fiercebiotech.com Genetic deletion of FAK in mouse models of breast cancer has been shown to inhibit tumor initiation and progression. nih.gov

Pancreatic Cancer: Y15 has been shown to effectively cause the regression of human pancreatic tumors in nude mice. medchemexpress.comnih.gov In xenograft models, the combination of Y15 treatment with IGF-1R knockdown resulted in a significant antitumor effect. mdpi.com

Colon Cancer: In a subcutaneous xenograft model using SW620 colon cancer cells, Y15 treatment significantly decreased tumor growth. nih.goveurekalert.orgnih.gov

In vivo Efficacy of FAK Inhibition in Animal Models

| Cancer Type | Model Type | FAK Inhibitor | Key Findings | Reference(s) |

|---|---|---|---|---|

| Glioblastoma | Orthotopic Xenograft (U87 cells) | Y15 | Prolonged survival, reduced tumor size | nih.gov |

| Breast Cancer | Metastasis Model | FAK Inhibitors | Prevented formation of brain metastases | fiercebiotech.com |

| Pancreatic Cancer | Xenograft | Y15 | Tumor regression | medchemexpress.comnih.gov |

| Colon Cancer | Subcutaneous Xenograft (SW620 cells) | Y15 | Decreased tumor growth by 28% | nih.govnih.gov |

A significant finding in preclinical studies is the ability of FAK inhibition to enhance the efficacy of both conventional chemotherapies and other targeted agents.

Temozolomide (B1682018) (TMZ): In glioblastoma models, the combination of Y15 and temozolomide was found to be more effective at decreasing cell viability and activating apoptosis than either agent alone. nih.govnih.gov In an in vivo model, this combination resulted in a 98% reduction in glioblastoma tumor volume. biospace.com

5-FU and Oxaliplatin (B1677828): For colon cancer, combining Y15 with 5-fluorouracil (B62378) (5-FU) or oxaliplatin synergistically inhibited cell viability. nih.govnih.gov In vivo, the combination of oral Y15 with 5-FU and/or oxaliplatin reduced tumor growth by 48%, which was more effective than any of the inhibitors used alone. nih.govnih.gov

Gemcitabine (B846): In pancreatic cancer cells, the combination of Y15 with gemcitabine significantly decreased cell viability compared to either treatment alone. medchemexpress.comnih.gov This synergistic effect was also observed in vivo, where the combination led to enhanced tumor regression. medchemexpress.comnih.gov

Src inhibitors: The interaction between FAK and Src is crucial for many cellular signaling pathways. In colon cancer cells, Y15 was found to decrease the phosphorylation of Src. nih.govnih.gov The combination of Y15 with the Src inhibitor PP2 was more effective at reducing colon cancer cell viability than either agent used alone. nih.govnih.gov This suggests that dual inhibition of FAK and Src could be a potent therapeutic strategy. nih.gov

mTORC1 inhibitors: In preclinical models of tumors that are resistant to mTORC1 inhibitors, blocking FAK has been shown to improve the ability of these inhibitors to suppress tumor growth. rsc.org This indicates that FAK provides a collateral vulnerability that can be targeted to overcome resistance to mTORC1 inhibition.

BRAF/MEK inhibitors: In melanoma models with BRAF mutations, resistance to BRAF and/or MEK inhibitors often involves the activation of FAK signaling. Combining a FAK inhibitor with a RAF/MEK clamp, such as avutometinib, has been shown to overcome this resistance in multiple preclinical models, leading to synergistic antiproliferative and pro-apoptotic activity. elifesciences.orgbiorxiv.org This combination has also been shown to be effective in models resistant to immunotherapy. elifesciences.org

Synergistic Effects of this compound in Combination Therapies in Research Models

Potentiation of Radiotherapy Efficacy in Experimental Settings

In preclinical studies, the inhibition of Focal Adhesion Kinase (FAK) has been shown to sensitize tumors to radiotherapy, particularly in cancers known for their resistance to this treatment modality, such as pancreatic ductal adenocarcinoma (PDAC). aacrjournals.orgaacrjournals.orgnih.gov The tumor microenvironment (TME) in PDAC is characterized by dense fibrosis and immunosuppression, which are significant barriers to the effectiveness of radiotherapy. aacrjournals.orgnih.gov FAK signaling is a key driver of this fibrotic and immunosuppressive TME. aacrjournals.orgaacrjournals.org

Experimental models have demonstrated that inhibiting FAK can reprogram the TME, thereby overcoming radiation resistance. aacrjournals.orgnih.gov In in vitro and in vivo models of PDAC, tumor-stromal components like fibroblasts and collagen were found to diminish the efficacy of radiotherapy and impair the radiation-induced interferon signaling. aacrjournals.orgaacrjournals.org The use of a FAK inhibitor rescued the effectiveness of radiotherapy, leading to tumor regression and enhanced long-term survival in mouse models. aacrjournals.orgaacrjournals.orgnih.gov This combined approach was shown to promote T-cell priming, suggesting that FAK inhibition can convert the TME from an immunosuppressive to an immune-responsive state, allowing radiotherapy to trigger an effective anti-tumor immune response. aacrjournals.orgaacrjournals.orgnih.gov

Specifically, combining a FAK inhibitor with low-dose X-ray irradiation was found to normalize blood vessels and reduce fibrosis within pancreatic tumors. nih.gov These changes successfully alleviated hypoxia within the tumor tissue and increased the infiltration of immune cells, which in turn conferred greater sensitivity to subsequent high-dose radiation therapy. nih.gov These findings suggest that FAK inhibition does not directly kill cancer cells but rather modulates the stromal components of the tumor to enhance the efficacy of radiotherapy. aacrjournals.org

Table 1: Preclinical Studies on FAK Inhibition to Potentiate Radiotherapy

| Cancer Model | Experimental System | Key Findings | Outcome |

| Pancreatic Ductal Adenocarcinoma (PDAC) | In vitro co-culture systems, mouse models (KPC) | FAK inhibition rescued radiotherapy (RT) efficacy blunted by tumor-stromal components (fibroblasts, collagen). aacrjournals.orgaacrjournals.org | Tumor regression, enhanced T-cell priming, and improved long-term survival. aacrjournals.orgaacrjournals.orgnih.gov |

| Pancreatic Cancer | In vivo mouse models | Combination of FAK inhibitor with low-dose radiation normalized tumor blood vessels and reduced fibrosis. nih.gov | Reduced tumor hypoxia, increased immune cell infiltration, and enhanced sensitivity to radiotherapy. nih.gov |

Investigation of Mechanisms Overcoming Acquired Resistance to this compound in Preclinical Systems

Despite the promise of FAK inhibitors like this compound, the development of acquired resistance is a significant clinical challenge. nih.govaacrjournals.org Preclinical research has identified several molecular mechanisms that cancer cells exploit to overcome FAK inhibition.

A primary mechanism of resistance involves the reactivation of FAK itself through pathways that are independent of its own kinase activity. nih.govaacrjournals.org Studies have shown that oncogenic Receptor Tyrosine Kinases (RTKs), such as EGFR and HER2, can directly phosphorylate FAK at its critical tyrosine residue, Y397. nih.govaacrjournals.org This "oncogenic protection" rescues FAK activation and maintains downstream signaling through pathways like MAPK/AKT, even in the presence of a FAK kinase inhibitor. nih.govaacrjournals.org FAK-kinase inhibition can induce compensatory RTK reprogramming, which includes the rapid activation of existing RTK signaling pathways or the long-term acquisition of new RTKs. nih.govaacrjournals.orgarizona.edu

Another key resistance mechanism involves the activation of parallel or "bypass" signaling pathways. aacrjournals.org For instance, in BRAF V600E-mutant colorectal cancer cells treated with a BRAF inhibitor, an adaptive resistance mechanism involves the activation of FAK. aacrjournals.org This leads to the inhibition of GSK3β and subsequent accumulation and nuclear localization of β-catenin, promoting cell proliferation despite BRAF inhibition. aacrjournals.org Co-targeting the FAK/β-catenin pathway can synergize with BRAF inhibitors to prevent tumor growth. aacrjournals.org

Furthermore, the FAK/SRC signaling axis has been identified as a mediator of resistance to KRAS G12C inhibitors in non-small cell lung cancer (NSCLC). aacrjournals.org Inhibition of KRAS G12C leads to a feedback activation of FAK. aacrjournals.org Increased FAK activation has been observed in NSCLC cell lines with acquired resistance, and combining FAK/SRC inhibitors can re-sensitize these resistant cells to KRAS G12C inhibitors. aacrjournals.org

Table 2: Mechanisms of Acquired Resistance to FAK Inhibition in Preclinical Models

| Resistance Mechanism | Description | Associated Cancer Models | Key Signaling Molecules |

| RTK-Mediated FAK Reactivation | Oncogenic RTKs directly phosphorylate FAK at Y397, bypassing FAK kinase inhibition and maintaining downstream signaling. nih.govaacrjournals.org | HER2+ Cancer Cell Lines, various RTKHigh cell lines. nih.govaacrjournals.org | EGFR, HER2, AKT, ERK. nih.govaacrjournals.org |

| Compensatory RTK Reprogramming | FAK inhibition leads to rapid activation of RTK pathways in RTKHigh cells or long-term acquisition of new RTKs in RTKLow cells. nih.govaacrjournals.orgarizona.edu | Cancer cell lines with varying initial RTK expression. nih.gov | Receptor Tyrosine Kinases (RTKs). nih.gov |

| Bypass Signaling Pathway Activation | Activation of parallel signaling cascades to maintain cell proliferation and survival. A notable example is the FAK to Wnt/β-catenin pathway. aacrjournals.org | BRAF V600E-mutant colorectal cancer. aacrjournals.org | FAK, GSK3β, β-catenin. aacrjournals.org |

| FAK/SRC Axis Activation | Feedback activation of the FAK/SRC axis as a mechanism of adaptive and acquired resistance to other targeted therapies. aacrjournals.org | KRAS G12C-positive Non-Small Cell Lung Cancer (NSCLC). aacrjournals.org | FAK, SRC. aacrjournals.org |

Advanced Methodologies and Research Techniques Employed in Fak in 15 Studies

Biochemical and Molecular Characterization Assays

Biochemical and molecular assays are fundamental in characterizing the interaction between Fak-IN-15 and FAK at a molecular level, as well as analyzing downstream signaling events.

Immunoblotting and Immunoprecipitation Techniques

Immunoblotting (Western blotting) and Immunoprecipitation (IP) are widely used techniques to study protein expression levels, post-translational modifications (such as phosphorylation), and protein-protein interactions in the context of FAK and its inhibition by compounds like this compound citeab.comwikipedia.orgnih.govmdpi-res.com.

Immunoblotting allows for the detection and quantification of specific proteins in cell or tissue lysates. In studies involving FAK inhibitors, immunoblotting is frequently used to assess the total expression levels of FAK and, importantly, the phosphorylation status of key tyrosine residues within FAK, such as Tyr397, Tyr576, Tyr577, Tyr861, and Tyr925 citeab.com. Changes in phosphorylation at these sites serve as indicators of FAK activation or inhibition. For instance, studies using FAK inhibitors have shown decreased levels of phosphorylated FAK (p-FAK) upon treatment, as detected by specific antibodies in immunoblots citeab.com. Immunoblotting can also be used to examine the expression and phosphorylation of downstream signaling proteins that interact with or are regulated by FAK, providing insights into the cellular pathways affected by this compound.

Immunoprecipitation involves using a specific antibody to pull down a target protein (e.g., FAK) from a complex protein mixture. This technique is valuable for isolating FAK to study its associated proteins or to assess its phosphorylation status after enrichment wikipedia.orgnih.gov. For example, IP followed by immunoblotting can be used to confirm interactions between FAK and other proteins or to analyze FAK phosphorylation more sensitively than with immunoblotting of total cell lysates alone wikipedia.orgnih.gov. This approach can help identify novel FAK binding partners or validate suspected interactions that might be affected by FAK inhibition nih.gov.

Enzymatic Kinase Activity Assays (e.g., Autophosphorylation Analysis)

Enzymatic kinase activity assays are direct methods to measure the catalytic activity of FAK, assessing its ability to phosphorylate itself (autophosphorylation) or exogenous substrates wikipedia.org. These assays are crucial for determining the potency of FAK inhibitors like this compound.

Autophosphorylation at Tyr397 is a critical initial step in FAK activation, creating a binding site for Src family kinases. Assays specifically measuring FAK autophosphorylation at this site are commonly employed to evaluate inhibitors that target this process. In vitro kinase assays can be performed using purified FAK protein and ATP, with the extent of autophosphorylation at specific tyrosine residues (often Tyr397) detected by methods such as immunoblotting with phospho-specific antibodies or by incorporating radioactive ATP and subsequent analysis wikipedia.org.

This compound has been reported to have an IC50 value of 0.2691 nM for FAK inhibition, indicating its high potency in enzymatic assays invivochem.commedchemexpress.com. Such data, typically derived from in vitro kinase activity assays, demonstrate the compound's direct inhibitory effect on FAK's catalytic function. Studies with other FAK inhibitors, like Y15, which targets the Y397 autophosphorylation site, have utilized in vitro kinase assays to show a decrease in FAK autophosphorylation activity.

Data illustrating the inhibitory effect of FAK inhibitors on FAK autophosphorylation can be presented in tables, showing the reduction in phosphorylation levels at specific sites with increasing inhibitor concentration.

Proteomics and Phosphoproteomics Approaches

Proteomics and phosphoproteomics provide comprehensive, large-scale analyses of protein expression and phosphorylation within a cell or tissue, offering a broader understanding of the molecular changes induced by FAK inhibition.

Proteomics involves the identification and quantification of the entire set of proteins in a sample. When applied to studies with FAK inhibitors, proteomics can reveal changes in the expression levels of proteins that are potentially regulated by FAK signaling or are part of FAK-related pathways.

Phosphoproteomics specifically focuses on the identification and quantification of phosphorylated proteins and their specific phosphorylation sites. Given that FAK is a kinase and a key signaling hub, analyzing changes in the phosphoproteome upon this compound treatment can identify downstream substrates of FAK or kinases that are regulated by FAK activity. Quantitative phosphoproteomics, often using techniques like stable isotope labeling with amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantification (iTRAQ) coupled with mass spectrometry (MS), allows for the comparison of phosphorylation profiles between treated and untreated cells. Studies using phosphoproteomics have identified FAK as a kinase whose phosphorylation is affected by other signaling pathways, such as those involving Src. This type of analysis can help delineate the complex signaling networks influenced by FAK inhibition and identify potential biomarkers or compensatory pathways.

Cellular Functional and Phenotypic Assays

Beyond molecular characterization, cellular assays are essential to evaluate the impact of this compound on key cellular behaviors that are often driven by FAK activity.

Cell Viability and Proliferation Assays (e.g., AlamarBlue, MTT)

Cell viability and proliferation assays are used to measure the number of living cells or their rate of growth after treatment with a compound. These assays are crucial for assessing the cytotoxic or growth-inhibitory effects of FAK inhibitors like this compound on various cell lines.

Commonly used assays include the MTT (3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyl tetrazolium bromide) assay and the AlamarBlue assay (based on resazurin). Both methods rely on the metabolic activity of living cells to convert a substrate into a detectable product (a colored formazan (B1609692) product for MTT, and a fluorescent/colored resorufin (B1680543) for AlamarBlue), with the signal intensity proportional to the number of viable cells.

Studies have demonstrated that FAK inhibitors can decrease the viability and proliferation of various cancer cell lines citeab.com. For example, this compound has shown anti-tumor activity with an IC50 value of 1.033 μM against U87-MG cells in viability assays invivochem.commedchemexpress.com. Similar findings have been reported for other FAK inhibitors like Y15, which decreased the viability of colon cancer cells in a dose-dependent manner in MTT assays.

Data from cell viability and proliferation assays are often presented as dose-response curves and can be summarized in tables showing IC50 values for different cell lines.

| Cell Line | Assay Type | This compound IC50 |

| U87-MG | Viability | 1.033 μM invivochem.commedchemexpress.com |

Cell Migration and Invasion Assays (e.g., Transwell, Scratch Wound)

Cell migration and invasion are fundamental processes involved in development, wound healing, and disease progression, particularly cancer metastasis medchemexpress.com. FAK plays a significant role in regulating cell motility and invasiveness figshare.com. Therefore, assays measuring these cellular functions are critical for evaluating the anti-migratory and anti-invasive potential of FAK inhibitors.

The scratch wound (or wound healing) assay is a simple method where a "wound" is created on a confluent monolayer of cells, and the rate at which cells migrate into the gap is monitored over time medchemexpress.com. This assay assesses two-dimensional cell migration.

The Transwell assay (also known as the Boyden chamber assay) uses a chamber with a porous membrane medchemexpress.com. For migration assays, cells are placed in the upper chamber and allowed to migrate through the pores towards a chemoattractant in the lower chamber. For invasion assays, the membrane is coated with an extracellular matrix (ECM) material, such as Matrigel, which cells must degrade and pass through, mimicking the process of invasion through tissue barriers medchemexpress.com. The number of cells that migrate or invade to the lower side of the membrane is then quantified.

Studies with FAK inhibitors have consistently shown a reduction in cell migration and invasion in various cell types invivochem.commedchemexpress.com. For instance, inhibition of FAK has been shown to suppress migration in endothelial and hepatoblastoma cells using Transwell and scratch wound assays. Similarly, studies investigating the effects of FAK inhibitors on cancer cells have reported decreased invasive potential as measured by Transwell assays invivochem.com.

Data from migration and invasion assays can be presented as images showing reduced cell movement or invasion, or as quantitative data showing the percentage of wound closure or the number of migrating/invading cells, often summarized in tables.

| Assay Type | Cell Line | Effect of FAK Inhibition | Reference |

| Transwell | EA.hy926 | Decreased migration | |

| Scratch Wound | EA.hy926 | Decreased migration | |

| Transwell | HepG2 | Decreased migration | |

| Scratch Wound | HepG2 | Decreased migration | |

| Transwell | YD-15 | Decreased invasion | |

| Scratch Wound | YD-15 | Decreased migration |

Flow Cytometry for Cell Cycle Analysis and Apoptosis Detection

Flow cytometry is a widely used technique to analyze cell cycle distribution and detect apoptosis by quantifying cellular DNA content and permeability changes. In the study of FAK inhibitors, flow cytometry has been employed to evaluate their effects on cell cycle progression and induction of apoptosis in various cancer cell lines guidetopharmacology.orgnih.gov.

Specific research on Compound 9b (this compound) demonstrated its ability to induce early apoptosis in U87-MG cells. Furthermore, flow cytometry analysis revealed that Compound 9b treatment led to cell cycle arrest at the G2/M phase in U87-MG cells. This indicates that this compound influences critical cellular processes related to division and programmed cell death.

Clonogenic and Anchorage-Independent Growth Assays

Clonogenic assays assess the ability of single cells to grow into colonies, providing a measure of long-term cell survival and proliferation. Anchorage-independent growth assays, often performed in soft agar, evaluate the capacity of cells to grow and form colonies without attachment to a substrate, a characteristic feature of transformed and cancerous cells. These assays are crucial for evaluating the anti-proliferative and transformative potential of FAK inhibitors.

Studies involving Compound 9b (this compound) have utilized clonogenic assays and shown that this compound could significantly inhibit the clone formation of U87-MG cells. This finding highlights the potential of this compound to suppress the sustained proliferative capacity of cancer cells.

Structural Biology and Computational Chemistry Approaches

Structural and computational methods provide insights into the interaction of compounds with their target proteins, aiding in the understanding of their mechanism of action and guiding the design of more effective inhibitors.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to study the stability of protein-ligand complexes, analyze dynamic interactions, and estimate binding free energies.

Molecular dynamics simulation investigations involving Compound 9b (this compound) have suggested that this compound can firmly occupy the ATP binding site of FAK. These simulations provide computational evidence supporting the inhibitory mechanism of this compound by competing with ATP for binding to the FAK kinase domain.

Virtual Screening and Molecular Docking Studies

Virtual screening and molecular docking are computational techniques used to identify potential drug candidates from large databases and predict their binding affinity and orientation within the target protein's binding site. These methods are often used in the early stages of drug discovery to prioritize compounds for synthesis and experimental testing.

Molecular docking investigations have been conducted as part of the research on Compound 9b (this compound), suggesting its strong interaction and occupancy of the ATP binding site of FAK. This computational approach helped to understand the potential binding mode of this compound with its target. Virtual screening approaches have also been applied more broadly in the discovery of novel FAK inhibitors by screening chemical databases against FAK.

Genetic Manipulation Techniques (e.g., siRNA, Gene Knockout) in FAK Research

Genetic manipulation techniques, such as small interfering RNA (siRNA) and gene knockout, are indispensable tools in the study of protein function and are widely employed in Focal Adhesion Kinase (FAK) research. These methods allow for the specific reduction or complete ablation of FAK expression, providing critical insights into its cellular roles and validating the specificity of pharmacological inhibitors like this compound.

The application of siRNA involves introducing short synthetic RNA molecules into cells, which then interfere with the expression of target messenger RNA (mRNA), leading to a reduction in the corresponding protein levels. This technique is particularly useful for assessing the impact of decreased FAK expression on various cellular processes. For instance, studies utilizing FAK siRNA have demonstrated a marked inhibition of FAK protein expression in a dose-dependent manner, which correlated with reduced FAK phosphorylation and altered downstream signaling pathways. nih.gov This reduction in FAK expression through siRNA has been shown to impact cellular behaviors such as proliferation, adhesion, and migration in various cell types, including cancer cells and endothelial cells. nih.govproquest.comwikipedia.orgfigshare.com Data from such studies often involve quantifying the percentage of FAK protein reduction via Western blot analysis and measuring functional outcomes like changes in cell migration distance or colony formation efficiency. nih.govfigshare.com

Gene knockout, on the other hand, involves the permanent inactivation of the gene encoding FAK. This is often achieved through techniques like CRISPR-Cas9 editing or homologous recombination in cell lines or model organisms. FAK knockout studies in mice, for example, have revealed essential roles for FAK in developmental processes, such as blood vessel morphogenesis, and have provided insights into its function in specific cell lineages like megakaryocytes. wikipedia.org Conditional knockout models, where FAK is deleted in a tissue- or time-specific manner, are particularly valuable for dissecting the diverse functions of FAK in complex biological systems without the confounding effects of early embryonic lethality observed with global FAK knockout. Research using FAK-null cells or knockout models helps to establish the necessity of FAK for certain phenotypes and can serve as a robust method to confirm that the effects observed with a FAK inhibitor are indeed due to the absence or reduced activity of FAK.

In the context of studying FAK inhibitors like this compound, genetic manipulation techniques play a crucial role in target validation. By comparing the effects of this compound treatment with the effects of FAK knockdown or knockout, researchers can confirm that this compound is acting specifically on FAK. If the cellular or physiological changes induced by this compound treatment phenocopy those observed when FAK expression is genetically reduced or eliminated, it provides strong evidence that FAK is the primary target of the inhibitor. Furthermore, genetic manipulation can be used to investigate potential resistance mechanisms to FAK inhibitors or to explore synergistic effects when FAK inhibition is combined with targeting other proteins or pathways.

Detailed research findings from studies employing FAK genetic manipulation have provided significant data on FAK's involvement in various cellular processes. For instance, studies using FAK siRNA have shown a substantial decrease in cell migration and adhesion. figshare.com

Below are illustrative data tables representing the types of findings obtained using genetic manipulation techniques in FAK research, relevant to understanding the impact of FAK inhibition.

Table 1: Effect of FAK siRNA on FAK Protein Expression and Cell Migration

| Cell Line | FAK siRNA Concentration | FAK Protein Level (% of Control) | Cell Migration (% of Control) |

| H1299 | Low | ~70% | ~50% |

| H1299 | High | >90% | Not Reported |

| PC3M | siRNA #40 | Not Reported | 70% |

| PC3M | siRNA #42 | Not Reported | 75% |

| 4T1 | shRNA #40 | Substantial Reduction | 93% |

| 4T1 | shRNA #42 | Substantial Reduction | 82% |

Note: Data compiled from representative findings in FAK siRNA/shRNA studies. figshare.com

Table 2: Impact of FAK Knockdown on Cell Proliferation

| Cell Type | Genetic Manipulation | Effect on Proliferation |

| Lung Cancer Cells (H1299) | FAK siRNA | 43-55% Decrease in Colony Formation |

| Endothelial Cells | FAK siRNA | Decreased Proliferation |

| Mutant KRAS NSCLC Cells | FAK Silencing (shRNA) | Loss of Viability, Impaired Clonogenic Growth |

Note: Data compiled from representative findings in FAK knockdown studies. nih.govfigshare.com

These examples highlight how genetic manipulation techniques provide quantitative data on the consequences of altering FAK expression, complementing pharmacological studies with inhibitors like this compound and advancing our understanding of FAK's biological functions.

Future Directions and Translational Research Perspectives for Fak in 15

Exploration of Fak-IN-15 in Novel Biological Contexts Beyond Initial Findings

While FAK inhibition has been extensively studied in solid tumors, future research could explore the potential of this compound in novel biological contexts. FAK plays roles in various cellular processes beyond cancer, including angiogenesis, wound healing, cardiac hypertrophy, and tissue fibrosis. ersnet.org Its importance in onco-hematological diseases, such as leukemia and lymphoma, is also becoming increasingly evident, although this area remains less explored compared to solid tumors. frontiersin.org Studies have investigated FAK inhibition in contexts like pulmonary hypertension and cardiac hypertrophy in preclinical models. ersnet.orgahajournals.org Given this compound's multitarget activity, investigating its effects in these or other non-cancerous or less-explored cancer types could reveal novel therapeutic opportunities.

Development of Next-Generation this compound Analogues and Derivatives

The development of next-generation FAK inhibitors, including potential analogues and derivatives of compounds like this compound, is a key area of future research. This involves strategies to optimize their pharmacological properties and explore novel mechanisms of action.

Strategies for Enhancing Potency, Specificity, and Pharmacological Properties

Future efforts will focus on designing this compound analogues with enhanced potency and specificity for FAK or a desired combination of targets, considering this compound's observed multitarget activity. Structural modifications can aim to improve binding affinity, metabolic stability, and pharmacokinetic profiles. The design of novel FAK inhibitors based on different chemical scaffolds, including pyrimidine (B1678525) and pyridine (B92270) classes, is an ongoing area of research. mdpi.comnih.gov Intensive structure-activity relationship (SAR) studies, similar to those that led to the identification of derivatives like compound 23 (a multitarget rigid analog of PF-562271 with activity against FAK and FLT3), can guide the development of improved this compound derivatives. nih.gov The goal is to create compounds with optimized profiles for specific therapeutic applications.

Design and Evaluation of FAK Degraders (e.g., PROTACs) Derived from this compound Scaffold

A significant future direction is the development of FAK degraders using technologies like Proteolysis Targeting Chimeras (PROTACs). nih.govresearchgate.netmdpi.comnih.gov Unlike traditional inhibitors that block kinase activity, PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target protein, potentially overcoming limitations associated with inhibiting the scaffolding functions of FAK or dealing with resistance mechanisms. mdpi.comoup.com PROTACs consist of a ligand for the protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase. nih.govmdpi.com The this compound scaffold could potentially serve as the FAK-targeting ligand component in the design of novel FAK-targeting PROTACs. Preclinical studies have shown that FAK-targeting PROTACs can achieve significant FAK degradation and exhibit potent anti-cancer activity, sometimes exceeding the effects of parent FAK inhibitors. researchgate.netmdpi.com Examples of FAK PROTACs based on other FAK inhibitors like PF-562271 and PND-1186 have been designed and evaluated, demonstrating the feasibility and promise of this approach. nih.govresearchgate.netmdpi.com

Deepening Understanding of Resistance Mechanisms to this compound and Rational Design of Counter-Strategies

Understanding the mechanisms by which cancer cells develop resistance to FAK inhibitors is crucial for designing more effective therapies. Future research on this compound should investigate specific resistance mechanisms that may emerge upon treatment. General mechanisms of resistance to FAK inhibitors include the activation of compensatory signaling pathways such as MAPK/ERK and PI3K/AKT. oup.comfrontiersin.orgonclive.comfrontiersin.org Upregulation or activation of receptor tyrosine kinases (RTKs) like EGFR and HER2 can also lead to resistance by directly phosphorylating and reactivating FAK. aacrjournals.orgresearchgate.net The tumor microenvironment and cancer stem cells have also been implicated in mediating resistance to FAK inhibition. oup.comportlandpress.comnih.gov

Future studies could involve preclinical models to identify resistance pathways activated in response to this compound treatment. This knowledge can then inform the rational design of counter-strategies, such as combination therapies targeting these compensatory pathways or the development of this compound derivatives or PROTACs less susceptible to these resistance mechanisms.

Elucidating Undiscovered this compound-Mediated Molecular Pathways and Off-Target Effects

FAK is a complex protein with both kinase-dependent enzymatic functions and kinase-independent scaffolding functions, influencing numerous downstream signaling pathways. nih.govnih.govnih.gov Future research should aim to fully elucidate all the molecular pathways influenced by this compound, considering both its intended FAK inhibition and its documented off-target activities on other kinases like BTK, ALK, CDK2, and RET. nih.gov Understanding the full spectrum of this compound's interactions will help in predicting its biological effects and potential therapeutic applications or limitations.

Investigating FAK's less-understood roles, such as its nuclear functions in regulating gene expression or its involvement in mechanotransduction, could reveal additional pathways mediated by this compound. nih.govmdpi.commdpi.com Comprehensive studies, potentially using approaches like phosphoproteomics or transcriptomics, could map the cellular responses to this compound treatment. A thorough understanding of off-target effects is also essential for assessing its therapeutic window and potential for repurposing or combination strategies.

Integration of this compound with Emerging Therapeutic Modalities in Preclinical Models

Given the observed modest activity of FAK inhibitors as monotherapies in some contexts, future research is focused on integrating FAK inhibition with other therapeutic modalities. onclive.comfrontiersin.org Preclinical studies are exploring combinations of FAK inhibitors with chemotherapy, radiotherapy, and various targeted therapies. frontiersin.orgnih.govroswellpark.orgaacrjournals.orgnih.gov

Combinations with MEK or KRAS inhibitors have shown potential to overcome resistance and improve anti-tumor effects, particularly in KRAS-mutant tumors. frontiersin.orgfrontiersin.org Combining FAK inhibitors with targeted agents like RAF/MEK inhibitors has shown clinical synergy and antitumor activity in preclinical models of cancers like low-grade serous ovarian cancer and pancreatic cancer. onclive.comtargetedonc.com FAK inhibition has also demonstrated potential to sensitize tumors to chemotherapy and radiotherapy in preclinical models. frontiersin.orgnih.govaacrjournals.org Furthermore, exploring combinations with immunotherapy is an active area, as FAK can play a role in the tumor microenvironment and immune evasion. frontiersin.orgnih.gov

Future preclinical studies could investigate the synergistic potential of this compound in combination with these emerging therapeutic modalities, leveraging its specific target profile to design rational combination strategies for various cancer types or other diseases where FAK and its interacting pathways are implicated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.